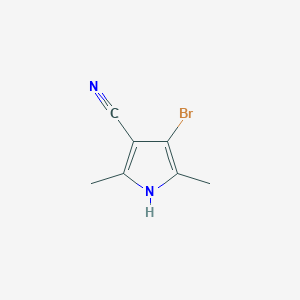

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of bromine, two methyl groups, and a nitrile group attached to the pyrrole ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is susceptible to nucleophilic substitution (SₙAr) under specific conditions. This reaction is facilitated by the electron-deficient nature of the pyrrole ring, enhanced by the nitrile group.

Key Examples:

- Mechanistic Insight : The nitrile group directs nucleophiles to the bromine site via resonance stabilization of the transition state .

Reactivity of the Nitrile Group

The nitrile moiety undergoes transformations typical of aromatic nitriles, including hydrolysis and reduction.

Reported Reactions:

- Steric Considerations : The methyl groups at positions 2 and 5 hinder reactivity at the nitrile site, requiring vigorous conditions for hydrolysis .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature allows for electrophilic substitution despite the nitrile’s deactivating effect. Methyl groups direct substitutions to specific positions.

Observed Reactions:

- Regioselectivity : Methyl groups at positions 2 and 5 block substitution at adjacent carbons, favoring position 1 or 5 for electrophilic attack .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions to form biaryl or heteroaryl systems.

Notable Examples:

Cyano Group Transformations

The nitrile group serves as a precursor for synthesizing heterocycles or functionalized amines.

Radical Reactions

Bromine participates in radical-mediated processes, such as atom-transfer cyclizations.

| Reaction Type | Initiator/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photobromination | UV light, CCl₄ | This compound dimer | 40% |

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block in Organic Synthesis

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives. This compound is particularly useful in the synthesis of heterocyclic compounds and other pyrrole derivatives due to its reactive nature .

Reactions and Transformations

The compound undergoes several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by amines or thiols, facilitating the synthesis of new compounds.

- Oxidation and Reduction Reactions : It can be oxidized to yield different pyrrole derivatives or reduced to convert the nitrile group into an amine.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses potential biological activities. Studies are being conducted to evaluate its efficacy as an antimicrobial agent and its ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets, which may influence multiple biochemical pathways .

Pharmaceutical Development

This compound is being explored as a precursor for developing pharmaceutical agents. Its unique chemical properties make it suitable for creating novel drugs that target specific diseases. The ongoing research aims to elucidate its pharmacokinetic properties and therapeutic potential .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is utilized in the production of agrochemicals and dyes. Its ability to form various derivatives makes it valuable in creating specialty chemicals tailored for specific applications .

Case Study 1: Antifungal Properties

A study investigated the antifungal properties of synthetic derivatives of pyrrole compounds, including this compound. The findings suggested that certain modifications enhance antifungal activity against clinically relevant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies aim to identify its potential as a lead compound for drug development .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Substitution and transformation reactions |

| Biological Research | Antimicrobial and anticancer studies | Investigating biological activity |

| Pharmaceuticals | Precursor for drug development | Potential therapeutic applications |

| Industrial Chemistry | Production of agrochemicals and specialty chemicals | Versatile in creating diverse products |

Mecanismo De Acción

The mechanism of action of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

- 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- 1-methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile

Uniqueness

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Actividad Biológica

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with notable biological activities, primarily in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 4-position

- Two methyl groups at the 2 and 5 positions

- Nitrile group at the 3-position

This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Upon assimilation, the compound undergoes de-alkylation, which reveals biologically active moieties that can influence several biochemical pathways. The exact mechanisms are still under investigation, but similar compounds have shown effects on:

- Cell proliferation

- Apoptosis induction

- Metabolic pathways related to energy production and cellular stress responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The minimum inhibitory concentrations (MICs) for these pathogens are currently under evaluation.

Anticancer Potential

In vitro studies have demonstrated that this compound can suppress cell growth in cancer cell lines. For instance, it has been observed to increase glucose uptake and ATP levels in certain cancerous cells, suggesting a role in enhancing metabolic activity while inhibiting proliferation .

Case Studies

- Anticancer Activity : A study focused on the effects of this compound on human breast cancer cells revealed that the compound significantly reduced cell viability while promoting apoptosis. This effect was linked to alterations in mitochondrial function and increased oxidative stress within the cells.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effectiveness of this compound against clinical isolates of E. coli. The results indicated a strong correlation between concentration and inhibition rate, with an MIC value established at approximately 32 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests varying absorption rates depending on the mode of administration. Preliminary studies show that similar compounds have favorable bioavailability and distribution characteristics, which may enhance their therapeutic potential.

Research Applications

The compound has several applications in:

- Organic Synthesis : Serving as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development : Being explored as a lead compound for developing new antimicrobial and anticancer drugs.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 32 µg/mL |

| Anticancer | Breast cancer cells | Reduced viability | IC50 TBD |

| Metabolic Activity | Cancer cell lines | Increased ATP levels | - |

Propiedades

IUPAC Name |

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAMLRMSYXSUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.